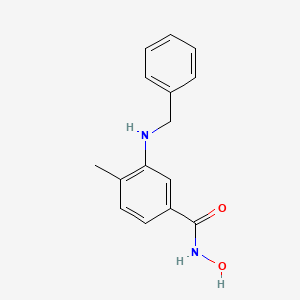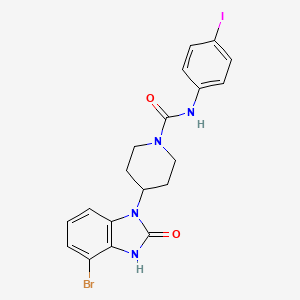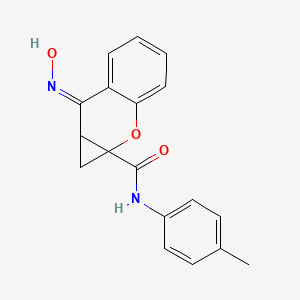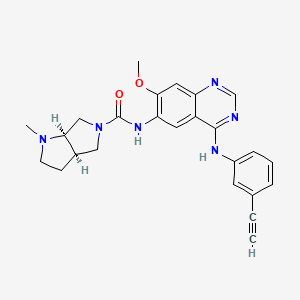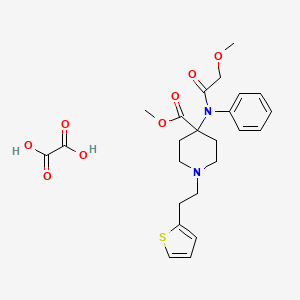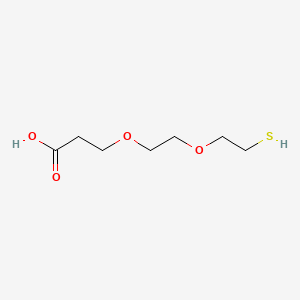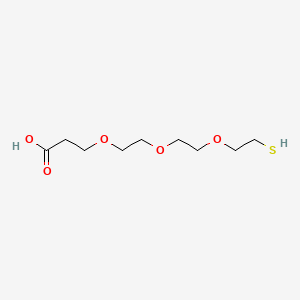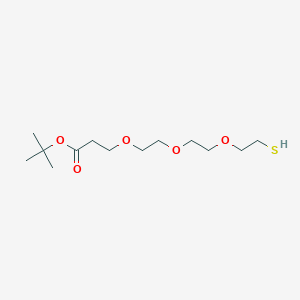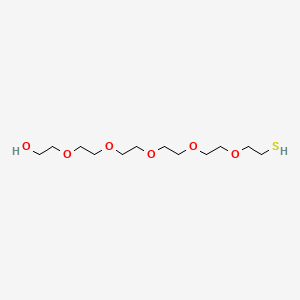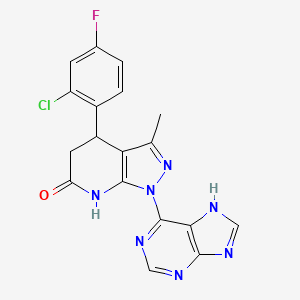
TM-N1324
概要
説明
TM N1324は、Gタンパク質共役受容体39(GPR39)の強力で選択的なアゴニストです。これは、亜鉛イオンの存在下および非存在下でヒトおよびマウスのGPR39を活性化する高い有効性で知られています。 TM N1324は、グルコース誘導インスリン分泌、膵臓β細胞の分化、白色脂肪組織でのリポリスの制御における役割を含む、GPR39の生理学的機能を調査するために、科学研究で広く使用されてきました .
科学的研究の応用
TM N1324 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of GPR39 and its downstream signaling pathways.
Biology: Investigated for its role in regulating glucose-induced insulin secretion and pancreatic β-cell differentiation.
Medicine: Explored for its potential therapeutic applications in metabolic disorders and depression.
Industry: Utilized in the development of new drugs targeting GPR39 and related pathways .
作用機序
TM N1324は、Gタンパク質共役受容体であるGPR39に結合して活性化することにより、その効果を発揮します。GPR39の活性化により、ソマトスタチンの放出とグレリン分泌の阻害を含む、下流のシグナル伝達経路が刺激されます。 このメカニズムは、グルコース代謝や食欲の制御などのさまざまな生理学的プロセスを調節するために重要です .
類似の化合物との比較
類似の化合物
GPR39-C3: 同様の効力と有効性を持つGPR39のもう1つのアゴニスト。
アナモレリン: 異なる分子標的と経路を持つグレリン受容体アゴニスト。
TM N1324のユニークさ
TM N1324は、GPR39を活性化する高い選択性と効力でユニークです。 他の類似の化合物とは異なり、TM N1324は、さまざまな他のGタンパク質共役受容体に対して有意な活性を示さないため、GPR39の特定の機能を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
TM-N1324 plays a significant role in biochemical reactions, particularly as it relates to the GPR39 receptor . It activates human GPR39 with high efficacy and potencies of 280 nM and 9 nM in the absence and presence of Zn2+, respectively . Similarly, this compound has potencies on murine GPR39, 180 nM and 5 nM in the absence and presence of Zn2+ .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with the GPR39 receptor
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the GPR39 receptor
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
準備方法
合成経路と反応条件
TM N1324の合成には、ピラゾロ[3,4-b]ピリジン-6-オンコア構造の形成を含む、複数のステップが含まれます。反応条件は、通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を含みます。 合成経路と反応条件に関する具体的な詳細は、機密情報であり、メーカーによって異なる場合があります .
工業生産方法
TM N1324の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。 この化合物は、その後、結晶化またはクロマトグラフィーなどの技術を使用して精製され、研究用途に必要な純度レベルを実現します .
化学反応の分析
反応の種類
TM N1324は、以下を含むさまざまな化学反応を起こします。
酸化: TM N1324は、特定の条件下で酸化されて酸化誘導体を生成できます。
還元: この化合物は、還元されて還元誘導体を生成できます。
置換: TM N1324は、官能基が他の基に置換される置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進するさまざまな触媒が含まれます。 温度や溶媒などの反応条件は、目的の生成物を得るために最適化されます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、TM N1324の酸化により、異なる官能基を持つ酸化誘導体が生成される場合があり、還元により、化学的特性が変化した還元誘導体が生成される場合があります .
科学研究アプリケーション
TM N1324は、以下を含む、幅広い科学研究アプリケーションを持っています。
化学: GPR39の活性化とその下流のシグナル伝達経路を研究するためのツールとして使用されます。
生物学: グルコース誘導インスリン分泌と膵臓β細胞の分化を調節する役割について調査されています。
医学: 代謝性疾患と抑うつにおける潜在的な治療用途について調査されています。
類似化合物との比較
Similar Compounds
GPR39-C3: Another agonist of GPR39 with similar potency and efficacy.
Anamorelin: A ghrelin receptor agonist with different molecular targets and pathways.
Obestatin: A peptide hormone that interacts with GPR39 but has distinct physiological effects
Uniqueness of TM N1324
TM N1324 is unique due to its high selectivity and potency in activating GPR39. Unlike other similar compounds, TM N1324 does not exhibit significant activity against a wide range of other G-protein-coupled receptors, making it a valuable tool for studying the specific functions of GPR39 .
特性
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-3-methyl-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN7O/c1-8-14-11(10-3-2-9(20)4-12(10)19)5-13(28)25-17(14)27(26-8)18-15-16(22-6-21-15)23-7-24-18/h2-4,6-7,11H,5H2,1H3,(H,25,28)(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQNVXRIWKKWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl)C4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)

